Pep-cha

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pep-cha is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is derived from the shikimic acid pathway, which is a crucial metabolic route in bacteria, fungi, plants, and algae. This pathway is responsible for the biosynthesis of aromatic amino acids and other aromatic compounds, making this compound an important intermediate in the production of various high-value natural products .

Vorbereitungsmethoden

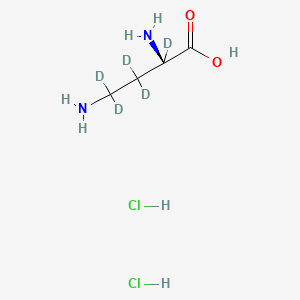

Synthetic Routes and Reaction Conditions: Pep-cha can be synthesized through the shikimic acid pathway, which involves several enzymatic reactions. The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This intermediate undergoes a series of transformations, ultimately yielding chorismate, from which this compound is derived .

Industrial Production Methods: In industrial settings, this compound is produced using genetically engineered Escherichia coli strains. These strains are optimized to overproduce the necessary precursors and enzymes involved in the shikimic acid pathway. By enhancing the transport capacity of carbon sources like glucose and increasing the availability of central carbon metabolism intermediates, high titers of this compound can be achieved .

Analyse Chemischer Reaktionen

Types of Reactions: Pep-cha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in various fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include various aromatic compounds, which are valuable in the pharmaceutical, food, and cosmetic industries. These products are often used as precursors for the synthesis of antimicrobial, antiviral, and anticancer compounds .

Wissenschaftliche Forschungsanwendungen

Pep-cha has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various aromatic compounds. In biology, it plays a role in the study of metabolic pathways and enzyme functions. In medicine, this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. Additionally, in the industry, this compound is used in the production of biofuels, bioplastics, and other sustainable materials .

Wirkmechanismus

The mechanism of action of Pep-cha involves its role as an intermediate in the shikimic acid pathway. It interacts with various enzymes and molecular targets, facilitating the biosynthesis of aromatic amino acids and other compounds. The pathway involves multiple enzymatic steps, each catalyzed by specific enzymes that convert this compound into downstream products .

Vergleich Mit ähnlichen Verbindungen

Pep-cha is unique compared to other compounds derived from the shikimic acid pathway, such as 3-dehydroquinate, 3-dehydroshikimic acid, and chorismate. While these compounds share similar biosynthetic origins, this compound’s specific structure and reactivity make it particularly valuable for certain applications. For instance, its ability to undergo diverse chemical reactions and form a wide range of products sets it apart from its analogs .

List of Similar Compounds:- 3-Dehydroquinate

- 3-Dehydroshikimic acid

- Chorismate

This compound’s unique properties and versatility make it a compound of great interest in various scientific and industrial fields

Eigenschaften

IUPAC Name |

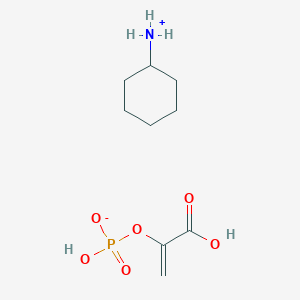

1-carboxyethenyl hydrogen phosphate;cyclohexylazanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFCNZDHPABZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)[O-].C1CCC(CC1)[NH3+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35556-70-8, 10526-80-4 |

Source

|

| Details | Compound: 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, cyclohexanamine (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35556-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

267.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AS,8BS)-3A,8B-Dihydroxy-2-methyl-4-oxo-1,3A,4,8B-tetrahydroindeno[1,2-B]pyrrole-3-carbonitrile](/img/structure/B14033902.png)

![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)